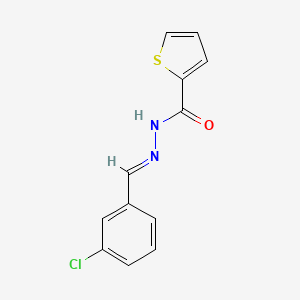![molecular formula C13H12N4O B11673787 N'-[(Z)-(4-methylphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11673787.png)
N'-[(Z)-(4-methylphenyl)methylidene]pyrazine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE typically involves the condensation of 4-methylbenzaldehyde with 2-pyrazinecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce hydrazine derivatives with different substituents .
Aplicaciones Científicas De Investigación
N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. The pyrazine ring and hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE: Similar in structure but with a nitro group, which alters its reactivity and applications.
N’~2~-[(Z)-1-(4-METHOXYBENZYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE:
Uniqueness
N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C13H12N4O |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
N-[(Z)-(4-methylphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O/c1-10-2-4-11(5-3-10)8-16-17-13(18)12-9-14-6-7-15-12/h2-9H,1H3,(H,17,18)/b16-8- |
Clave InChI |
JWOZQYYTUNWYCE-PXNMLYILSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11673715.png)
![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11673720.png)

![11-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11673728.png)
![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B11673732.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11673735.png)

![5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol](/img/structure/B11673743.png)
![N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-N-phenylpropanamide](/img/structure/B11673749.png)
![6-[(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11673761.png)
![N-[3-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide](/img/structure/B11673764.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11673771.png)
![ethyl (2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673791.png)
